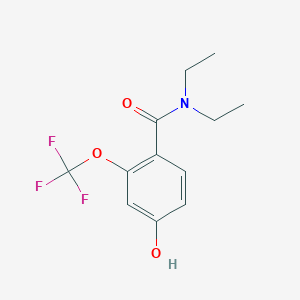

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide

Overview

Description

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C12H14F3NO3. It is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties to the molecule. This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide typically involves the reaction of 4-hydroxy-2-(trifluoromethoxy)benzoic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide group can be reduced to form amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce amines .

Scientific Research Applications

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides with different substituents, such as:

- N,N-diethyl-4-hydroxybenzamide

- N,N-diethyl-4-methoxybenzamide

- N,N-diethyl-4-trifluoromethylbenzamide

Uniqueness

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous .

Biological Activity

N,N-Diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which enhances its lipophilicity and ability to penetrate cell membranes. The hydroxy group can form hydrogen bonds with target proteins, while the diethylamino group allows for electrostatic interactions. These structural characteristics contribute to its biological efficacy.

-

Enzyme Inhibition :

- The compound has been investigated for its potential as an inhibitor of various enzymes, particularly cholinesterases (AChE and BuChE). In studies, it demonstrated moderate inhibition of AChE with IC50 values ranging from 33.1 to 85.8 µM, indicating comparable efficacy to established inhibitors like rivastigmine .

- Antimicrobial Activity :

-

Anti-inflammatory Effects :

- The compound's anti-inflammatory properties are attributed to its ability to modulate the activity of specific molecular targets involved in inflammatory pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

- Substituent Variations : Changes in the substituents on the benzamide ring can significantly alter the potency against various biological targets. For example, substituting different groups on the aromatic ring has been shown to enhance or reduce enzyme inhibition and antimicrobial activity .

- Trifluoromethoxy Group : This group not only increases lipophilicity but also plays a crucial role in enhancing the interaction with biological targets due to its electron-withdrawing nature, which stabilizes certain charge distributions during enzyme interactions.

Table 1: Biological Activity Overview

Properties

IUPAC Name |

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-3-16(4-2)11(18)9-6-5-8(17)7-10(9)19-12(13,14)15/h5-7,17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLLUMCOSNVMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.